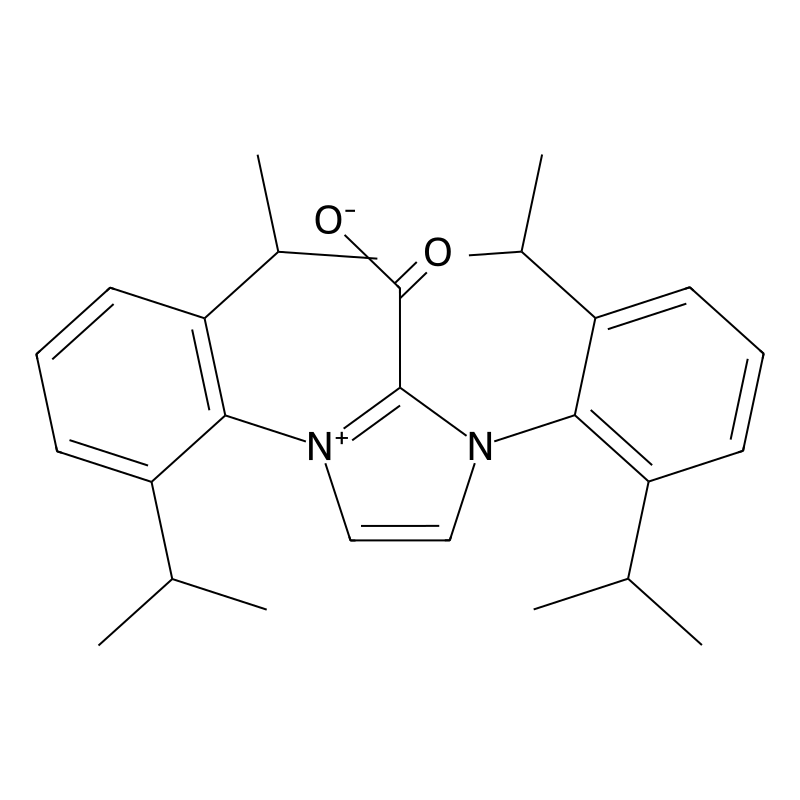1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Ionic Liquids and Catalysis:
,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate (IPr·CO2) is a type of ionic liquid (IL). Ionic liquids are salts in liquid form with unique properties, including high thermal stability, low volatility, and good tunability. IPr·CO2, specifically, belongs to the class of N-heterocyclic carbenes (NHCs) due to the presence of a carbene moiety within its structure.
NHCs are known for their strong σ-donating and weak π-accepting properties, making them valuable ligands in various transition-metal catalysts. IPr·CO2 can be used as a precursor to generate NHC-metal complexes, which have been employed in various catalytic reactions, including:
- C-C bond formation: IPr·CO2-derived NHC-metal complexes have been shown to be effective catalysts for cross-coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis .
- Hydrogenation: NHC-metal complexes derived from IPr·CO2 can also catalyze the hydrogenation of various unsaturated compounds, such as alkenes and alkynes, offering a means to introduce saturation into organic molecules .
- Metathesis: IPr·CO2-based NHC-metal complexes have been explored for their potential in olefin metathesis reactions, a type of reaction that involves the exchange of double bonds in alkenes .
Material Science Applications:
IPr·CO2 has also been investigated for its potential applications in material science due to its unique properties. Some promising areas include:
- Polymer synthesis: IPr·CO2 can be used as an initiator or catalyst for the polymerization of various monomers, potentially leading to the development of novel polymeric materials with desired properties .
- Ionic liquids: IPr·CO2 itself can be considered an ionic liquid, and research is ongoing to explore its potential use as a solvent or electrolyte in various applications, such as batteries and fuel cells, due to its thermal stability and conductivity .
1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate is an organic compound with the molecular formula C28H36N2O2 and a molecular weight of 432.60 g/mol. This compound features an imidazolium core, which is a five-membered heterocyclic ring containing two nitrogen atoms. The presence of two bulky 2,6-diisopropylphenyl groups enhances its steric properties and solubility in organic solvents. The carboxylate functional group contributes to its reactivity and potential interactions in various chemical environments .
IPr·CO functions as a ligand in transition metal catalysis. The lone pair of electrons on the nitrogen atom of the imidazolium ring donates electron density to the empty orbitals of the transition metal center. This σ-donation strengthens the metal-ligand bond and influences the electronic properties of the metal center, ultimately affecting its reactivity towards substrates in a catalytic cycle [].
- Cross-coupling reactions: It can facilitate the formation of carbon-carbon bonds.
- Cationic polymerizations: The imidazolium moiety can stabilize cationic intermediates.
- Acid-base reactions: The carboxylate group can participate in proton transfer processes.
These reactions highlight the compound's versatility as a catalyst or ligand in synthetic organic chemistry .
The synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate typically involves the following steps:
- Formation of the Imidazolium Salt: An appropriate imidazole precursor is reacted with 2,6-diisopropylbenzyl bromide to form the imidazolium salt.
- Carboxylation: The imidazolium salt is then treated with a carboxylic acid or a carboxylic acid derivative to introduce the carboxylate group.
- Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
These methods leverage standard organic synthesis techniques and are adaptable based on available reagents and desired yields .
1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate finds applications primarily in:
- Catalysis: As a ligand in transition metal-catalyzed reactions.
- Organic Synthesis: In various synthetic pathways for constructing complex organic molecules.
- Material Science: Potential use in developing new materials due to its unique structural properties.
These applications underscore its relevance in both academic research and industrial settings .
Interaction studies involving 1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate typically focus on its behavior as a ligand in coordination complexes. These studies often assess:
- Binding Affinity: How effectively it binds to different metal centers.
- Stability: The stability of formed complexes under various conditions.
- Reactivity Profiles: How it influences the reactivity of metal catalysts.
Such studies are crucial for understanding its role in catalysis and optimizing its performance in synthetic applications .
Several compounds share structural similarities with 1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Methylimidazolium-2-carboxylate | Imidazolium core with methyl substitution | Simpler structure; less sterically hindered |
| 1,3-Diethylimidazolium-2-carboxylate | Ethyl groups instead of bulky phenyl groups | Different steric properties affecting reactivity |
| 1-Hexadecylimidazolium-2-carboxylate | Long-chain alkane substituent | Enhanced solubility in nonpolar solvents |
| 1-Benzylimidazolium-2-carboxylate | Benzyl substitution on the imidazolium core | Potentially different interactions due to size |
The uniqueness of 1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate lies primarily in its bulky substituents that enhance solubility and steric hindrance, making it particularly effective as a ligand for transition metals compared to simpler or less hindered analogs .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]
Pictograms

Irritant








